molecular formula C23H20N2O4S B4180856 N-{3-[(2-ethoxyphenyl)carbamoyl]thiophen-2-yl}-3-methyl-1-benzofuran-2-carboxamide

N-{3-[(2-ethoxyphenyl)carbamoyl]thiophen-2-yl}-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B4180856
M. Wt: 420.5 g/mol
InChI Key: OKTNSBFPDKCCQG-UHFFFAOYSA-N
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Description

N-{3-[(2-ethoxyphenyl)carbamoyl]thiophen-2-yl}-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiophene ring, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-ethoxyphenyl)carbamoyl]thiophen-2-yl}-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-ethoxyphenyl)carbamoyl]thiophen-2-yl}-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

N-{3-[(2-ethoxyphenyl)carbamoyl]thiophen-2-yl}-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(2-ethoxyphenyl)carbamoyl]thiophen-2-yl}-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and thiophene-based molecules. These compounds share structural features and may exhibit similar chemical and biological properties .

Uniqueness

What sets N-{3-[(2-ethoxyphenyl)carbamoyl]thiophen-2-yl}-3-methyl-1-benzofuran-2-carboxamide apart is its unique combination of functional groups, which can confer distinct reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[3-[(2-ethoxyphenyl)carbamoyl]thiophen-2-yl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-3-28-19-11-7-5-9-17(19)24-21(26)16-12-13-30-23(16)25-22(27)20-14(2)15-8-4-6-10-18(15)29-20/h4-13H,3H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTNSBFPDKCCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(SC=C2)NC(=O)C3=C(C4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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